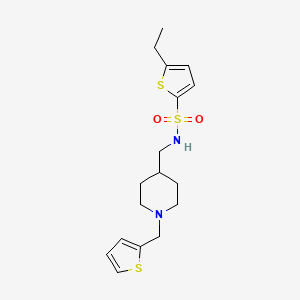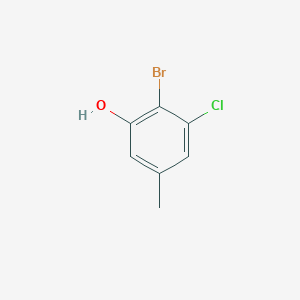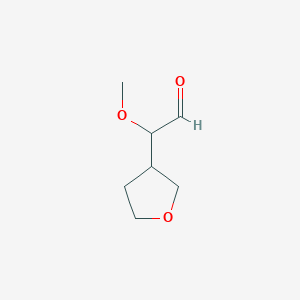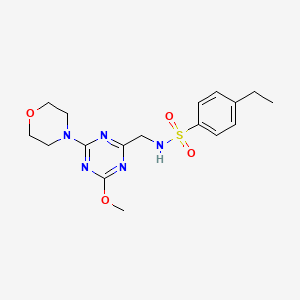![molecular formula C16H18N4O2 B3016505 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097932-08-4](/img/structure/B3016505.png)
2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine" is a pyrimidine derivative with potential applications in various fields of chemistry and materials science. Pyrimidine and its derivatives are known for their diverse biological activities and are components of several pharmaceuticals and agrochemicals. The presence of a pyridine moiety can confer additional properties, such as enhanced thermal stability and electronic characteristics, which are beneficial in the development of advanced materials like polyimides .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, including cyclization, methylation, and oxidation processes. For instance, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone includes cyclization and methylation steps, followed by an oxidation step using oxone, which is a safe and effective oxidizing agent . Similarly, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil involves cycloaddition with heterocumulenes, followed by elimination and tautomerization . These methods highlight the complexity and versatility of pyrimidine chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their reactivity and properties. For example, the crystal structure of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate was determined using single-crystal X-ray diffraction, revealing a layered structure with stacks of cations and anions formed by slipped π-stacking interactions . Such detailed structural analyses are essential for understanding the behavior of these compounds in various applications.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, which are often influenced by their substituents. The study of 6-substituted-2,4-dimethyl-3-pyridinols showed that these compounds exhibit interesting antioxidant properties, with some being indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals was also examined, indicating their potential as phenolic chain-breaking antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties, making them suitable for high-performance materials . The basicity of pyridinols is also affected by the electron density in the ring, which approaches physiological pH with increasing electron density . These properties are critical for the practical application of pyrimidine derivatives in various domains.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Synthesis
A novel class of chain-breaking antioxidants, including 6-substituted-2,4-dimethyl-3-pyridinols, demonstrated significant antioxidant properties through a synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion. This synthesis led to compounds with varying methyl and methoxy substitutions, showcasing their stability to air oxidation and effectiveness as phenolic chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004).
Magnetic Properties in Complexes
The study of Mn(hfac)2 complexes of nitronyl nitroxides revealed unique packing patterns and magnetic behaviors, attributed to the molecular structure and interactions within the complexes. This research offers insights into antiferromagnetic and ferromagnetic interactions, enhancing understanding of magnetic properties in pyrimidine-based compounds (Okada et al., 2003).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclics demonstrated notable insecticidal and antibacterial potential. These compounds, prepared through microwave-assisted cyclocondensation, highlighted the relationship between chemical structure and biological activity, offering a promising approach for developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Electronic and Optical Properties
A study on thiopyrimidine derivatives focused on their electronic, linear, and nonlinear optical properties. Through DFT/TDDFT and experimental analyses, these compounds exhibited significant NLO characteristics, suggesting their applicability in optoelectronics and high-tech applications (Hussain et al., 2020).
Structural and Pharmacological Aspects
Research into the structural parameters and pharmacological aspects of pyrimidine derivatives has furthered the understanding of their potential in medicinal chemistry. Studies have explored the formation of complexes with metal ions, revealing insights into the molecular interactions and potential applications of these compounds in developing new drugs and materials (Dixon & Wells, 1986; Grivsky et al., 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-13-6-8-20(10-13)16(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDEWYJWLOTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)


![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

